molecular formula C18H30O2 B049244 9,11-Octadecadien-13-olide CAS No. 124916-99-0

9,11-Octadecadien-13-olide

Cat. No. B049244
M. Wt: 278.4 g/mol
InChI Key: HTERFNUMHPQMKV-YUKZMVOFSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

9,11-Octadecadien-13-olide, commonly known as ODL, is a natural compound found in various plant species. It has gained significant attention in recent years due to its potential therapeutic applications in various fields, including cancer research, neuroscience, and immunology.

Mechanism Of Action

The mechanism of action of ODL is not fully understood, but it is believed to involve the activation of various signaling pathways in cells. In cancer cells, ODL induces apoptosis by activating the caspase pathway. In the brain, ODL reduces oxidative stress and inflammation by activating the Nrf2 pathway. In the immune system, ODL regulates the immune response by activating the NF-κB pathway.

Biochemical And Physiological Effects

ODL has been shown to have various biochemical and physiological effects in cells and organisms. In cancer cells, ODL induces apoptosis and inhibits cell proliferation. In the brain, ODL reduces oxidative stress and inflammation and improves cognitive function. In the immune system, ODL regulates the immune response and enhances immune function.

Advantages And Limitations For Lab Experiments

One of the advantages of using ODL in lab experiments is its natural origin, which makes it a safer alternative to synthetic compounds. Additionally, ODL has been shown to have low toxicity and high bioavailability, which makes it a promising candidate for therapeutic applications. However, one of the limitations of using ODL in lab experiments is its limited availability, as it is only found in certain plant species.

Future Directions

There are several future directions for ODL research, including investigating its potential therapeutic applications in other fields, such as cardiovascular disease and diabetes. Additionally, further studies are needed to elucidate the mechanism of action of ODL and to identify potential drug targets. Furthermore, the development of novel synthesis methods for ODL could increase its availability and facilitate its use in lab experiments and clinical trials.
Conclusion:
In conclusion, ODL is a natural compound with potential therapeutic applications in various fields, including cancer research, neuroscience, and immunology. Its mechanism of action involves the activation of various signaling pathways in cells, and it has been shown to have various biochemical and physiological effects. While there are advantages and limitations to using ODL in lab experiments, further research is needed to fully understand its potential and to develop novel therapeutic applications.

Synthesis Methods

ODL can be synthesized using various methods, including chemical synthesis, isolation from natural sources, and enzymatic synthesis. Chemical synthesis involves the use of chemical reagents to produce ODL. Isolation from natural sources involves extracting ODL from plants that naturally produce it. Enzymatic synthesis involves using enzymes to catalyze the production of ODL from precursor molecules.

Scientific Research Applications

ODL has been extensively studied for its potential therapeutic applications in various fields, including cancer research, neuroscience, and immunology. In cancer research, ODL has been shown to have anti-tumor properties by inducing apoptosis (programmed cell death) in cancer cells. In neuroscience, ODL has been shown to have neuroprotective effects by reducing oxidative stress and inflammation in the brain. In immunology, ODL has been shown to have immunomodulatory effects by regulating the immune response.

properties

CAS RN

124916-99-0

Product Name

9,11-Octadecadien-13-olide

Molecular Formula

C18H30O2

Molecular Weight

278.4 g/mol

IUPAC Name

(10Z,12Z)-14-pentyl-1-oxacyclotetradeca-10,12-dien-2-one

InChI

InChI=1S/C18H30O2/c1-2-3-11-14-17-15-12-9-7-5-4-6-8-10-13-16-18(19)20-17/h7,9,12,15,17H,2-6,8,10-11,13-14,16H2,1H3/b9-7-,15-12-

InChI Key

HTERFNUMHPQMKV-YUKZMVOFSA-N

Isomeric SMILES

CCCCCC1/C=C\C=C/CCCCCCCC(=O)O1

SMILES

CCCCCC1C=CC=CCCCCCCCC(=O)O1

Canonical SMILES

CCCCCC1C=CC=CCCCCCCCC(=O)O1

synonyms

9,11-octadecadien-13-olide
9,11-ODDO

Origin of Product

United States

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